Yingzhaosu B
Description
Yingzhaosu B is a sesquiterpene endoperoxide isolated from the medicinal plant Artabotrys hexapetalus (Yingzhao), traditionally used in Chinese herbal medicine for malaria treatment . Structurally, it belongs to the Yingzhaosu family (A-D), characterized by a bicyclic endoperoxide core (2,3-dioxabicyclo[3.3.1]nonane system) and multiple stereogenic centers . Unlike Yingzhaosu A, which was extensively studied but discontinued due to lack of superiority over artemisinin, this compound has been synthesized and characterized but remains less pharmacologically explored .
Properties
CAS No. |
73301-53-8 |
|---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.37 |
IUPAC Name |
5-Heptene-2,3,4-triol, 2-methyl-6-((1S)-4-methyl-3-cyclohexen-1-yl)-, (3S,4R,5E)- |
InChI |
InChI=1S/C15H26O3/c1-10-5-7-12(8-6-10)11(2)9-13(16)14(17)15(3,4)18/h5,9,12-14,16-18H,6-8H2,1-4H3/b11-9+/t12-,13-,14+/m1/s1 |
InChI Key |
AKKKUKIATLHYKF-VVWFOINXSA-N |
SMILES |
CC1=CC[C@H](CC1)/C(=C/[C@H]([C@@H](C(C)(C)O)O)O)/C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Yingzhaosu B |
Origin of Product |
United States |
Comparison with Similar Compounds
Yingzhaosu A
- Structure : Shares the same bicyclic endoperoxide core but differs in substituents and stereochemistry at C(14) .
- Activity : Yingzhaosu A showed potent antimalarial activity in vitro (IC₅₀ = 12 nM against Plasmodium berghei) but poor pharmacokinetic stability due to peroxide sensitivity .
- Development : Discontinued because it lacked advantages over artemisinin derivatives in clinical trials .
Yingzhaosu C and D
- Structure : Yingzhaosu C retains the endoperoxide core but includes a 1,2-dioxane moiety, while Yingzhaosu D is a diastereoisomer of B .
- Activity: Limited data exist, but Yingzhaosu C exhibits antimalarial activity comparable to A (IC₅₀ = 15–30 nM) .
Comparison with Functionally Similar Compounds
Artemisinin (Qinghaosu)
- Structure : Contains a 1,2,4-trioxane ring, distinct from Yingzhaosu B’s bicyclic system .
- Activity : IC₅₀ = 5–10 nM against Plasmodium falciparum; widely used due to rapid parasite clearance .
- Stability : Susceptible to hydrolytic decomposition, whereas this compound’s bicyclic structure may offer enhanced stability .
Arteflene (Ro 42-1611)
Comparative Data Table
Key Research Findings
Synthetic Accessibility: this compound was synthesized in 8 steps with 7.3% yield using a radical domino reaction, enabling further study .
Stability Advantage : Unlike artemisinin, Yingzhaosu derivatives resist hydrolysis, suggesting better pharmacokinetics .
Cytotoxicity Potential: Epimers of Yingzhaosu A show anticancer activity, urging similar evaluations for B .
Pharmacological Gaps : this compound’s antimalarial efficacy and toxicity profile remain unvalidated in vivo .
Q & A
Q. What ethical standards apply when publishing conflicting data on this compound’s therapeutic potential?
- Methodological Answer :
- Transparency : Disclose all funding sources and potential conflicts of interest.
- Data Inclusion : Report negative results (e.g., lack of efficacy in certain models) to prevent publication bias.
- Post-Publication Revisions : Engage in open peer review to address critiques or replicate failed experiments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
